1,8-Dibromoperfluorooctane

Description

The exact mass of the compound 1,8-Dibromoperfluorooctane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,8-Dibromoperfluorooctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Dibromoperfluorooctane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Br2F16/c9-7(23,24)5(19,20)3(15,16)1(11,12)2(13,14)4(17,18)6(21,22)8(10,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRJPHOHVRHNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Br2F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371604 | |

| Record name | 1,8-Dibromoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-58-8 | |

| Record name | 1,8-Dibromoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 812-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Dibromoperfluorooctane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and safety information for 1,8-dibromoperfluorooctane. The information is intended to support research, development, and drug discovery applications by providing key data in an accessible format.

Chemical Structure and Identification

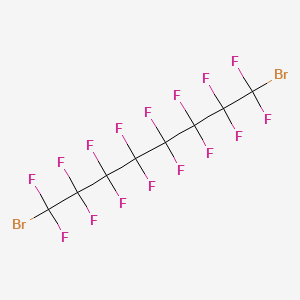

1,8-Dibromoperfluorooctane is a halogenated alkane where all hydrogen atoms on the octane chain have been substituted with fluorine, and the terminal carbons are bonded to bromine atoms.

-

IUPAC Name : 1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane[1]

-

Synonyms : Perfluoro-1,8-dibromooctane, 1,8-Dibromohexadecafluorooctane[1][2]

Physicochemical Properties

The physicochemical properties of 1,8-dibromoperfluorooctane are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| Molecular Weight | 559.87 g/mol | [1] |

| Melting Point | 40 °C | [2] |

| Boiling Point | 180 °C | [2] |

| Physical State | White semi-solid to solid | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification and characterization of 1,8-dibromoperfluorooctane.

Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) IR spectrum for 1,8-dibromoperfluorooctane has been recorded using a Bruker Tensor 27 FT-IR instrument.[1] This technique is suitable for analyzing solid and liquid samples directly.

Experimental Protocols

General Protocol for ATR-IR Spectroscopy: This protocol outlines the general steps for acquiring an ATR-IR spectrum of a semi-solid compound like 1,8-dibromoperfluorooctane.

-

Instrument Preparation : Ensure the Bruker Tensor 27 FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.

-

Sample Application : Place a small amount of the 1,8-dibromoperfluorooctane sample directly onto the center of the ATR crystal.

-

Pressure Application : Lower the ATR press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal surface.

-

Data Acquisition : Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal and press arm after the measurement is complete.

Safety and Handling

According to GHS classifications, 1,8-dibromoperfluorooctane is associated with the following hazards:

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

May cause respiratory irritation (H335)[1]

Recommended Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, and safety goggles.[3]

-

Handle in a well-ventilated area to avoid breathing dust or vapors.[3][4]

-

Avoid contact with skin and eyes.[3]

-

Store in a dry, cool, and well-ventilated place with the container tightly closed.[5]

-

In case of accidental release, sweep up the material and place it in a suitable container for disposal.[3]

First-Aid Measures:

-

Skin Contact : Wash off with soap and plenty of water.[3]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[3]

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[3]

-

Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] In all cases of exposure, consult a physician.[3]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like 1,8-dibromoperfluorooctane.

References

An In-depth Technical Guide to 1,8-Dibromoperfluorooctane (CAS 812-58-8) for Researchers and Drug Development Professionals

An Introduction to a Versatile Fluorinated Building Block

1,8-Dibromoperfluorooctane, with the CAS number 812-58-8, is a key fluorinated building block that holds significant potential in the fields of medicinal chemistry, materials science, and organic synthesis. Its perfluorinated carbon chain imparts unique properties such as high thermal stability, chemical inertness, and lipophilicity, making it an attractive component in the design of novel pharmaceuticals and advanced materials. The terminal bromine atoms serve as versatile functional handles, allowing for a variety of chemical transformations to introduce the perfluorooctyl moiety into target molecules. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of 1,8-Dibromoperfluorooctane, with a focus on its applications in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 1,8-Dibromoperfluorooctane is essential for its effective use in research and synthesis. The following tables summarize its key quantitative data.

| Property | Value | Reference |

| CAS Number | 812-58-8 | [1][2] |

| Molecular Formula | C₈Br₂F₁₆ | [1] |

| Molecular Weight | 559.87 g/mol | [1] |

| IUPAC Name | 1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | [1] |

| Boiling Point | 180 °C | |

| Melting Point | 40 °C | |

| Appearance | White to almost white powder or lump |

Table 1: Physical and Chemical Properties of 1,8-Dibromoperfluorooctane

Spectroscopic analysis is crucial for the identification and characterization of 1,8-Dibromoperfluorooctane and its derivatives. While detailed experimental spectra are often proprietary, the expected spectral characteristics are summarized below.

| Technique | Expected Features |

| ¹⁹F NMR | Multiple resonances are expected in the range of -80 to -130 ppm relative to CFCl₃, characteristic of CF₂ groups in a perfluoroalkyl chain. The terminal CF₂Br groups would likely appear at the higher frequency end of this range. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of different fluorine environments.[3][4][5] |

| ¹³C NMR | Signals for the perfluorinated carbons are expected to appear as multiplets due to C-F coupling. The chemical shifts for carbons in a perfluoroalkane chain typically fall within a specific range, and the terminal carbons bonded to bromine will have a distinct chemical shift.[6][7][8] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine atoms and CF₂ units.[9][10][11] |

| Infrared (IR) Spectroscopy | Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of C-F stretching vibrations. |

Table 2: Spectroscopic Data for 1,8-Dibromoperfluorooctane

Synthesis of 1,8-Dibromoperfluorooctane

The primary industrial synthesis of 1,8-Dibromoperfluorooctane involves the telomerization of tetrafluoroethylene (TFE) with a bromine source. This process typically proceeds via a free-radical mechanism.

Experimental Workflow for the Synthesis of 1,8-Dibromoperfluorooctane

Caption: A generalized workflow for the synthesis of 1,8-Dibromoperfluorooctane.

Detailed Experimental Protocol: Synthesis of 1,8-Dibromoperfluorooctane

Materials:

-

Tetrafluoroethylene (TFE) gas

-

Bromine (Br₂)

-

Azobisisobutyronitrile (AIBN) or another suitable radical initiator

-

Anhydrous, inert solvent (e.g., perfluorohexane)

-

High-pressure stainless-steel autoclave equipped with a stirrer, pressure gauge, and thermocouple

Procedure:

-

The autoclave is charged with the inert solvent and the radical initiator.

-

The reactor is sealed, purged with nitrogen, and then evacuated.

-

A specific amount of liquid bromine is introduced into the reactor.

-

The reactor is cooled, and a measured amount of tetrafluoroethylene gas is condensed into it.

-

The reaction mixture is heated to the desired temperature (typically 60-100 °C) to initiate the radical reaction.

-

The reaction is allowed to proceed for several hours under constant stirring, with the pressure monitored.

-

After the reaction is complete, the reactor is cooled, and any unreacted TFE is safely vented.

-

The crude reaction mixture is then subjected to fractional distillation under reduced pressure to isolate the 1,8-Dibromoperfluorooctane from other telomers and starting materials.

Safety Precautions:

-

This reaction should only be performed by trained personnel in a well-ventilated fume hood.

-

Tetrafluoroethylene can be explosive under certain conditions; therefore, appropriate safety measures must be in place.

-

Bromine is highly corrosive and toxic; handle with extreme care using appropriate personal protective equipment (PPE).

-

The reaction is conducted under high pressure and requires a properly rated and maintained autoclave.

Key Reactions and Applications in Drug Development

The terminal bromine atoms of 1,8-Dibromoperfluorooctane are susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of various difunctionalized perfluoroalkanes. A particularly relevant transformation in the context of drug discovery is its conversion to 1,8-diaminoperfluorooctane. This diamine can then be incorporated as a linker or building block in the synthesis of bioactive molecules.

Signaling Pathway Illustrating the Role of Fluorinated Linkers

While a specific signaling pathway directly modulated by a drug containing a 1,8-diaminoperfluorooctane linker is not publicly available, the following diagram illustrates a hypothetical scenario where such a linker could be used to create a bivalent inhibitor targeting a dimeric protein, a common strategy in drug design.

Caption: Hypothetical inhibition of a dimeric receptor by a bivalent drug.

Experimental Workflow for the Synthesis of a Bivalent Inhibitor

Caption: Synthetic workflow from 1,8-Dibromoperfluorooctane to a bivalent inhibitor.

Detailed Experimental Protocol: Synthesis of 1,8-Diaminoperfluorooctane

Step 1: Synthesis of 1,8-Diazidoperfluorooctane

Materials:

-

1,8-Dibromoperfluorooctane

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,8-Dibromoperfluorooctane (1.0 eq) in anhydrous DMF.

-

Add sodium azide (2.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate.[12]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,8-diazidoperfluorooctane.

Step 2: Reduction of 1,8-Diazidoperfluorooctane to 1,8-Diaminoperfluorooctane

Materials:

-

1,8-Diazidoperfluorooctane

-

Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

-

Anhydrous diethyl ether or ethanol

-

Deionized water

-

Sodium hydroxide solution

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of LiAlH₄ (a suitable excess, e.g., 2.5 eq) in anhydrous diethyl ether.

-

Dissolve the crude 1,8-diazidoperfluorooctane in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting solid and wash it thoroughly with diethyl ether.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1,8-diaminoperfluorooctane.

Procedure (using H₂/Pd-C):

-

Dissolve the crude 1,8-diazidoperfluorooctane in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1,8-diaminoperfluorooctane.

Safety Precautions:

-

Sodium azide and organic azides are potentially explosive, especially upon heating or exposure to shock. Handle with extreme caution and use appropriate safety shields.

-

Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All equipment must be scrupulously dried, and the reaction must be performed under an inert atmosphere.

-

Hydrogen gas is flammable and forms explosive mixtures with air. Hydrogenations should be carried out in a well-ventilated area with appropriate safety equipment.

Conclusion

1,8-Dibromoperfluorooctane is a valuable and versatile building block for the introduction of the perfluorooctyl moiety in organic synthesis. Its unique properties and reactivity make it a compound of significant interest for researchers, particularly in the field of drug development. The ability to convert it into difunctionalized derivatives, such as 1,8-diaminoperfluorooctane, opens up a wide range of possibilities for the creation of novel bioactive molecules with potentially enhanced pharmacokinetic and pharmacodynamic profiles. The experimental protocols and workflows provided in this guide offer a starting point for the exploration of the rich chemistry of this important fluorinated compound. As with all chemical research, a strong emphasis on safety and proper experimental technique is paramount.

References

- 1. 1,8-Dibromoperfluorooctane | C8Br2F16 | CID 2736786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,8-DIBROMOPERFLUOROOCTANE | 812-58-8 [chemicalbook.com]

- 3. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide to 1,8-Dibromoperfluorooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromoperfluorooctane is a vital organofluorine compound characterized by a fully fluorinated eight-carbon chain capped with bromine atoms at both ends. Its unique chemical structure, combining the inertness of a perfluoroalkyl backbone with the reactivity of terminal bromine atoms, makes it a valuable building block in various fields of chemical synthesis. This guide provides a comprehensive overview of its synonyms, chemical properties, and its role in scientific research, with a focus on its applications as a synthetic intermediate.

Chemical Identity and Synonyms

Proper identification of chemical compounds is crucial for researchers. 1,8-Dibromoperfluorooctane is known by several names in scientific literature and chemical catalogs.

Table 1: Synonyms and Identifiers for 1,8-Dibromoperfluorooctane [1]

| Identifier Type | Value |

| IUPAC Name | 1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane |

| CAS Number | 307-30-2 |

| Other Names | Perfluoro-1,8-dibromooctane, 1,8-Dibromohexadecafluorooctane, Octane, 1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro- |

Physicochemical Properties

Understanding the physical and chemical properties of 1,8-Dibromoperfluorooctane is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data of 1,8-Dibromoperfluorooctane

| Property | Value | Source |

| Molecular Formula | C8Br2F16 | [1] |

| Molecular Weight | 559.87 g/mol | [1] |

| Melting Point | 42-46 °C | |

| Boiling Point | 165-166 °C | |

| Physical State | White solid | |

| Solubility | Soluble in water |

Applications in Synthesis

The primary utility of 1,8-Dibromoperfluorooctane lies in its role as a bifunctional building block for the synthesis of a variety of perfluorinated compounds. The terminal bromine atoms can be substituted by a range of nucleophiles, allowing for the introduction of different functional groups.

Synthesis of Bolaamphiphiles

The linear, symmetric structure of 1,8-Dibromoperfluorooctane makes it an ideal precursor for the synthesis of fluorinated bolaamphiphiles. These molecules, which possess hydrophilic groups at both ends of a hydrophobic chain, are of interest in materials science and for the formation of self-assembled structures.

Experimental Workflow: General Synthesis of a Fluorinated Bolaamphiphile

Caption: General workflow for the synthesis of a fluorinated bolaamphiphile.

Detailed Experimental Protocol: Synthesis of 1,8-Diazidoperfluorooctane

-

Materials: 1,8-Dibromoperfluorooctane, Sodium Azide (NaN3), Acetone, Water.

-

Procedure:

-

Dissolve 1,8-Dibromoperfluorooctane in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an excess of sodium azide to the solution.

-

Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 1,8-diazidoperfluorooctane by column chromatography on silica gel.

-

Preparation of Fluorinated Polymers

1,8-Dibromoperfluorooctane can serve as a monomer or a chain extender in the synthesis of fluorinated polymers. These polymers are known for their high thermal stability, chemical resistance, and low surface energy.

Logical Relationship: Polymer Synthesis from 1,8-Dibromoperfluorooctane

Caption: Role of 1,8-Dibromoperfluorooctane in fluoropolymer synthesis.

Potential Applications in Drug Development

While direct applications of 1,8-Dibromoperfluorooctane in drug formulations are not extensively documented, its derivatives hold potential in the field of drug delivery. The incorporation of a perfluoroalkyl chain can enhance the lipophilicity and metabolic stability of drug molecules. The bifunctionality of 1,8-Dibromoperfluorooctane allows for its use as a linker to create drug conjugates or to synthesize novel drug delivery systems.

Signaling Pathway (Hypothetical): Targeted Drug Delivery

This diagram illustrates a hypothetical signaling pathway for a drug conjugate utilizing a derivative of 1,8-Dibromoperfluorooctane as a linker for targeted cancer therapy.

Caption: Hypothetical pathway for a targeted drug delivery system.

Conclusion

1,8-Dibromoperfluorooctane is a versatile and valuable reagent in organic and materials chemistry. Its well-defined structure and the reactivity of its terminal bromine atoms provide a reliable platform for the synthesis of a wide array of fluorinated molecules, from simple bolaamphiphiles to complex polymers. Further research into its applications, particularly in the realm of drug delivery and advanced materials, is warranted and holds significant promise for future innovations.

References

In-Depth Technical Guide to the Physical Properties of 1,8-Dibromohexadecafluorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,8-dibromohexadecafluorooctane (CAS No. 812-58-8). The information is presented to be a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a chemical intermediate or building block.

Core Physical Properties

1,8-Dibromohexadecafluorooctane is a perfluorinated organic compound characterized by a fully fluorinated eight-carbon chain with bromine atoms at the terminal positions. Its chemical formula is C8Br2F16.[1] This structure imparts unique physical and chemical properties, making it of interest in materials science and as a synthetic intermediate.[2]

The known physical properties of 1,8-dibromohexadecafluorooctane are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C8Br2F16 |

| Molecular Weight | 559.87 g/mol |

| CAS Number | 812-58-8 |

| Appearance | White to almost white powder or lump |

| Melting Point | 40 °C |

| Boiling Point | 180 °C |

| Density | 2 g/cm³ |

| Solubility | Soluble in methanol |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid crystalline substance like 1,8-dibromohexadecafluorooctane can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely ground sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a calibrated thermometer or an electronic temperature sensor.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point of a liquid, or a molten solid, can be determined using several methods, including distillation or by using a specialized apparatus.

Methodology (Distillation Method):

-

A sample of the compound is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm leading to the condenser.

-

The flask is heated, and the temperature is monitored.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and this is observed as a stable temperature at which the liquid actively boils and condenses in the condenser.

Density Measurement

The density of a solid or liquid can be determined using various techniques, with the pycnometer method being common for solids.

Methodology (Pycnometer Method for Solids):

-

The weight of a clean, dry pycnometer (a small glass flask of known volume) is determined.

-

A sample of the solid is added to the pycnometer, and the total weight is measured.

-

A liquid of known density in which the solid is insoluble is added to the pycnometer, filling it completely. The weight is again measured.

-

The volume of the solid is calculated based on the displacement of the liquid.

-

The density is then calculated by dividing the mass of the solid by its volume.

Refractive Index Measurement

For a molten sample of 1,8-dibromohexadecafluorooctane, the refractive index could be measured using a refractometer.

Methodology:

-

The refractometer is calibrated using a standard of known refractive index.

-

A small sample of the molten compound is placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility can be performed by simple dissolution tests.

Methodology:

-

A small, measured amount of the solute (1,8-dibromohexadecafluorooctane) is added to a known volume of a specific solvent (e.g., water, ethanol, acetone, hexane) in a test tube or vial.

-

The mixture is agitated (e.g., by vortexing or stirring) at a controlled temperature.

-

Visual observation is used to determine if the solid dissolves completely.

-

If it dissolves, more solute is added incrementally until saturation is reached. The amount of solute that dissolves in the given volume of solvent provides a measure of its solubility.

Potential Synthetic Application: Grignard Reagent Formation

Given its structure as a dibromoalkane, 1,8-dibromohexadecafluorooctane is a potential precursor for the formation of a di-Grignard reagent. This would be a valuable intermediate for the synthesis of more complex molecules. The following diagram illustrates a generalized workflow for the preparation of a Grignard reagent from a dibromo-perfluoroalkane and its subsequent reaction.

Caption: Generalized workflow for the synthesis of a di-Grignard reagent and subsequent reaction.

This generalized schematic outlines the key steps in utilizing a dibromo-perfluoroalkane for further chemical synthesis. The process begins with the reaction of the starting material with magnesium in an anhydrous ether solvent under an inert atmosphere to form the di-Grignard reagent. This highly reactive intermediate can then be treated with various electrophiles to introduce new functional groups, followed by an aqueous workup to quench the reaction and protonate the resulting alkoxides. The final step involves the purification of the desired product.

References

An In-Depth Technical Guide to 1,8-Dibromoperfluorooctane

This guide provides detailed information on the molecular properties of 1,8-Dibromoperfluorooctane, a key compound in various research and development applications. The following sections outline its molecular formula and weight, presented in a clear, tabular format for easy reference by researchers, scientists, and drug development professionals.

Molecular Data Summary

The fundamental molecular characteristics of 1,8-Dibromoperfluorooctane are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value |

| Molecular Formula | C₈Br₂F₁₆[1][2][3][4] |

| Molecular Weight | 559.87 g/mol [1][4] |

| Alternate Molecular Weight | 560 g/mol [2][3] |

The slight variation in molecular weight values can be attributed to differences in calculation methods or isotopic composition considerations. For precise analytical work, the value of 559.87 g/mol is commonly referenced.[1][4]

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical flow.

References

An In-depth Technical Guide to the Safety and Handling of 1,8-Dibromoperfluorooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and emergency response information for 1,8-Dibromoperfluorooctane. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

1,8-Dibromoperfluorooctane is a brominated perfluoroalkane. Its physical and chemical properties are summarized below, providing essential data for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 812-58-8 | [1][2][3] |

| Molecular Formula | C₈Br₂F₁₆ | [1][4][5] |

| Molecular Weight | 559.87 g/mol | [1][4] |

| Appearance | White semi-solid to solid, or powder to lump | [3][5] |

| Melting Point | 40 °C | [3][5] |

| Boiling Point | 180 °C | [3][5] |

| Density | 2 g/cm³ | [5] |

| Solubility | Soluble in Methanol | [5] |

Hazard Identification and GHS Classification

1,8-Dibromoperfluorooctane is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate safety measures.

| GHS Classification | |

| Signal Word | Warning |

| Pictogram | |

| Hazard Classifications | Skin Irritation (Category 2) Serious Eye Irritation (Category 2A) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) |

| Hazard Statements | H315: Causes skin irritation.[1][2][6] H319: Causes serious eye irritation.[1][2][6] H335: May cause respiratory irritation.[1][2][6] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501 |

Experimental Protocols: Safe Handling and Use

The following protocols detail the necessary steps for the safe handling, storage, and disposal of 1,8-Dibromoperfluorooctane in a laboratory setting.

Personal Protective Equipment (PPE) Protocol

Appropriate PPE is mandatory to prevent exposure. The minimum required PPE is outlined below.

| Protection Type | Minimum Requirement | Specifications |

| Eye and Face Protection | Chemical safety goggles and/or face shield. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications. A face shield is required when there is a risk of splashing.[7][8] |

| Hand Protection | Chemical-resistant gloves. | Nitrile gloves are recommended. Inspect gloves for integrity before each use and change immediately if contaminated.[8][9] |

| Skin and Body Protection | Fully-buttoned laboratory coat. | A chemical-resistant apron is recommended when handling larger quantities.[8] |

| Respiratory Protection | Use in a well-ventilated area. | Not generally required if work is conducted in a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[6][8] |

Safe Handling Protocol

This protocol outlines the workflow for handling 1,8-Dibromoperfluorooctane from preparation to post-handling cleanup.

Storage Protocol

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Location : Store in a dry, cool, and well-ventilated place.[7][10]

-

Security : Store in a locked cabinet or area accessible only to authorized personnel.[2]

-

Incompatibilities : Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][11]

Disposal Protocol

Chemical waste must be disposed of in accordance with all national and local regulations.

-

Waste Collection : Collect waste material in a suitable, labeled, and closed container.

-

Disposal Route : Dispose of contents/container to an approved waste disposal plant.[2]

-

Container Handling : Handle uncleaned containers as you would the product itself.

-

Environmental Release : Do not let the product enter drains or waterways.[6][7]

Emergency Protocols

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

The following diagram outlines the first aid procedures for different routes of exposure.

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][11][12]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[7][11]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][12]

Accidental Release / Spill Response Protocol

This protocol provides a logical workflow for responding to a spill.

References

- 1. 1,8-Dibromoperfluorooctane | C8Br2F16 | CID 2736786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. exfluor.com [exfluor.com]

- 4. scbt.com [scbt.com]

- 5. 1,8-DIBROMOPERFLUOROOCTANE | 812-58-8 [amp.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. uab.edu [uab.edu]

- 10. media.hiscoinc.com [media.hiscoinc.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Solubility of 1,8-Dibromoperfluorooctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,8-Dibromoperfluorooctane (CAS 812-58-8), a perfluorinated alkyl bromide. Due to the unique physicochemical properties of highly fluorinated compounds, understanding their solubility is critical for applications in organic synthesis, materials science, and drug development. This document consolidates available data, outlines detailed experimental protocols for solubility determination, and illustrates the logical workflow for solubility assessment.

Core Concepts: Understanding the Solubility of 1,8-Dibromoperfluorooctane

1,8-Dibromoperfluorooctane (C8Br2F16) is a solid at room temperature with a melting point of approximately 40°C and a boiling point of 180°C.[1] Its structure is characterized by a linear eight-carbon chain fully substituted with fluorine atoms and terminated by bromine atoms. This high degree of fluorination results in a molecule that is both hydrophobic (water-repelling) and lipophobic (fat-repelling), a characteristic of many perfluorinated compounds.[2] This dual nature means that 1,8-Dibromoperfluorooctane is expected to have limited solubility in many common hydrocarbon-based organic solvents.

The principle of "like dissolves like" is central to predicting its solubility. The highly polar C-F bonds and the large, non-polar overall molecular surface suggest that favorable interactions will be strongest with other fluorinated solvents or highly polar, aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance that might arise with protic solvents.

Quantitative and Qualitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 1,8-Dibromoperfluorooctane in a range of common organic solvents has not been extensively published. This is not uncommon for specialized reagents. However, based on the general properties of perfluorinated compounds, a qualitative solubility profile can be anticipated. The following table summarizes the expected solubility. Researchers should verify these predictions experimentally for their specific applications.

| Solvent Class | Specific Solvents | Anticipated Qualitative Solubility | Rationale |

| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | High | "Like dissolves like"; strong favorable interactions between the fluorinated solute and fluorinated solvent. |

| Halogenated Solvents | Chloroform, Dichloromethane | Moderate to Low | The presence of halogens may allow for some favorable dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | The ether oxygen may act as a hydrogen bond acceptor, but the overall non-polar character of the perfluorinated chain limits solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Negligible | Significant differences in polarity and intermolecular forces between the fluorinated compound and the aromatic solvent. |

| Ketones | Acetone, Methyl Ethyl Ketone | Low to Negligible | The polar carbonyl group is unlikely to overcome the lipophobicity of the perfluorinated chain. |

| Alcohols | Methanol, Ethanol | Negligible | The strong hydrogen-bonding network of alcohols would be disrupted by the non-polar solute without sufficient compensatory interactions. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Negligible | The lipophobic nature of the perfluorinated compound leads to poor solubility in non-polar hydrocarbon solvents. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For researchers requiring precise quantitative solubility data, direct experimental measurement is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a solid in a liquid.[3][4]

Materials and Equipment:

-

1,8-Dibromoperfluorooctane

-

Selected organic solvents (high purity)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV, or ¹⁹F NMR)

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 1,8-Dibromoperfluorooctane to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated equilibrium is reached.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to determine the necessary equilibration time empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at the same experimental temperature for 20-30 minutes.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered aliquot with a known volume of the appropriate solvent to a concentration suitable for the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical technique (e.g., GC-MS) to determine the concentration of 1,8-Dibromoperfluorooctane.

-

-

Calculation of Solubility:

-

Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

Logical Workflow for Solubility Determination and Application

The following diagram illustrates the logical workflow from the initial assessment of 1,8-Dibromoperfluorooctane to its application in a research context, highlighting the central role of solubility determination.

Caption: Logical workflow for the assessment and application of 1,8-Dibromoperfluorooctane solubility.

Safety and Handling

1,8-Dibromoperfluorooctane is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] Always handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[6][7]

Conclusion

References

- 1. exfluor.com [exfluor.com]

- 2. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. 1,8-Dibromoperfluorooctane | C8Br2F16 | CID 2736786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

Spectroscopic Analysis of 1,8-Dibromoperfluorooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,8-Dibromoperfluorooctane (C₈Br₂F₁₆), a perfluorinated alkyl bromide. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, outline standardized experimental protocols for data acquisition, and present logical workflows for spectroscopic analysis. This document is intended to serve as a comprehensive resource for the characterization and identification of this compound.

Predicted Spectroscopic Data

Due to the symmetrical nature of 1,8-Dibromoperfluorooctane, a simplified set of signals is anticipated in its NMR spectra. The high electronegativity of fluorine atoms dominates the spectral features, with the terminal bromine atoms inducing predictable shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds.[1] For 1,8-Dibromoperfluorooctane, ¹⁹F and ¹³C NMR are the most informative techniques.

¹⁹F NMR Spectroscopy: Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive for NMR analysis.[1][2] The spectrum is expected to show four distinct signals corresponding to the four chemically non-equivalent fluorine environments. The chemical shifts are influenced by the proximity to the electron-withdrawing bromine atoms.

¹³C NMR Spectroscopy: Carbon-13 NMR provides direct information about the carbon skeleton of the molecule.[3] Due to the molecule's symmetry, four unique carbon signals are expected. The signals will be significantly shifted downfield due to the attached fluorine atoms.

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹⁹F NMR Chemical Shifts for 1,8-Dibromoperfluorooctane

| Position | Structure Segment | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Multiplicity |

| F-α | Br-CF₂ -CF₂-CF₂-CF₂- | -60 to -70 | Triplet |

| F-β | Br-CF₂-CF₂ -CF₂-CF₂- | -120 to -125 | Multiplet |

| F-γ | Br-CF₂-CF₂-CF₂ -CF₂- | -120 to -125 | Multiplet |

| F-δ | Br-CF₂-CF₂-CF₂-CF₂ - | -120 to -125 | Multiplet |

Note: The α-fluorines are expected to be the most downfield due to the influence of the adjacent bromine atom. The internal fluorine groups (β, γ, δ) will have similar chemical shifts, typical for internal -CF₂- groups in a perfluoroalkane chain.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,8-Dibromoperfluorooctane

| Position | Structure Segment | Predicted Chemical Shift (δ, ppm) vs. TMS |

| C-1 | Br-C F₂- | 110 - 125 |

| C-2 | -C F₂- | 105 - 120 |

| C-3 | -C F₂- | 105 - 120 |

| C-4 | -C F₂- | 105 - 120 |

Note: The carbon atom bonded to bromine (C-1) is expected to have a distinct chemical shift compared to the other internal carbons. All carbons will exhibit large chemical shifts characteristic of fluorinated alkanes.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of 1,8-Dibromoperfluorooctane is expected to be dominated by strong absorptions corresponding to the stretching and bending vibrations of the C-F bonds.[6] The C-Br stretching frequency will also be present but is typically weaker and occurs at a lower wavenumber.

Table 3: Predicted IR Absorption Frequencies for 1,8-Dibromoperfluorooctane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 1100 - 1300 | C-F Stretch | Strong, Broad |

| 500 - 700 | C-F Bending | Medium |

| 550 - 650 | C-Br Stretch | Medium to Weak |

Note: The C-F stretching region in perfluoroalkanes often contains multiple strong, overlapping bands, creating a complex and characteristic pattern.[6][7]

Experimental Protocols

The following are generalized protocols for obtaining high-quality NMR and IR spectra of 1,8-Dibromoperfluorooctane.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 10-50 mg of 1,8-Dibromoperfluorooctane in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Add a small amount of an appropriate internal standard. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm).[8] For ¹³C NMR, tetramethylsilane (TMS) is used (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹⁹F NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals to determine the relative ratios of the different nuclei.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Solution: Alternatively, dissolve the sample in a solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride).

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.[7]

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Visualization of Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of using the data for structural elucidation.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Logical relationship for structure elucidation from spectroscopic data.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular symmetry change of perfluoro-n-alkanes in ‘Phase I’ monitored by infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. colorado.edu [colorado.edu]

An In-depth Technical Guide to the Reactivity of the C-Br Bond in Perfluoroalkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of perfluoroalkyl (RF) moieties into organic molecules is a cornerstone of modern medicinal chemistry, conferring enhanced metabolic stability, bioavailability, and binding affinity.[1] Perfluoroalkyl bromides (RF-Br) have emerged as highly valuable precursors for these transformations, offering a practical balance of reactivity and stability, particularly when compared to their more labile iodide counterparts.[1] This technical guide provides a comprehensive overview of the core principles governing the reactivity of the C-Br bond in perfluoroalkanes. It details the primary reaction pathways, including radical generation, transition-metal-catalyzed cross-couplings, and nucleophilic substitutions. Quantitative data on bond dissociation energies and reaction outcomes are systematically presented, alongside detailed experimental protocols for key transformations and visualizations of reaction mechanisms to support researchers in the application of these powerful synthetic tools.

Core Reactivity Principles: The Nature of the Perfluoroalkyl C-Br Bond

The reactivity of the C-Br bond in perfluoroalkanes is fundamentally dictated by the profound electron-withdrawing nature of the perfluoroalkyl chain. This high degree of fluorination induces a significant dipole moment along the C-Br bond, rendering the carbon atom electron-deficient. However, unlike typical alkyl halides, direct nucleophilic substitution (SN1 or SN2) on this carbon is often challenging.[2] The primary mode of C-Br bond activation is homolytic cleavage to generate a perfluoroalkyl radical (RF•).

Bond Dissociation Energy (BDE)

The C-Br bond is significantly weaker than the C-F bonds that characterize the perfluoroalkyl chain, making its selective cleavage feasible. The BDE of the C-Br bond is a critical parameter influencing its reactivity. While extensive experimental data across a wide range of perfluoroalkanes is limited, values for key short-chain compounds have been determined. These values are influenced by the substitution on the carbon atom. For instance, the BDE for CF3Br is approximately 64.5-68.2 kcal/mol (269-285 kJ/mol), which is lower than a typical alkyl C-H bond but higher than the analogous C-I bond in RF-I, explaining the greater stability of bromo derivatives.[3][4]

Table 1: C-Br Bond Dissociation Energies (BDE) in Selected Perfluoroalkanes and Related Compounds

| Compound | C-Br BDE (kcal/mol) | C-Br BDE (kJ/mol) | Reference(s) |

| CF3Br | 64.5 - 68.2 | 269.9 - 285.3 | [3][5] |

| C2F5Br | 68.6 | 287.0 | [4] |

| CH3Br | 67.5 | 282.4 | [3] |

| CCl3Br | 49.0 | 205.0 | [3] |

Note: BDE values can vary based on the experimental or computational method used.[6]

Major Reaction Pathways and Methodologies

The cleavage of the C-Br bond in perfluoroalkanes predominantly initiates radical-based transformations. These reactions are often mediated by photoredox catalysis, transition metals, or thermal initiation.

Radical Generation and Reactions

The generation of highly electrophilic perfluoroalkyl radicals is the most common and synthetically useful pathway stemming from RF-Br precursors. These radicals readily participate in addition reactions to alkenes and alkynes.

ATRA is an atom-economical process where the perfluoroalkyl group and the bromine atom both add across a double or triple bond. Modern ATRA protocols often employ a dual catalytic system, such as an iridium-based photosensitizer and a copper co-catalyst, under visible light irradiation.[7] The iridium photocatalyst initiates the reaction by generating the perfluoroalkyl radical, while the copper catalyst facilitates the bromine atom transfer to complete the catalytic cycle.[7] This approach has expanded the scope of usable perfluoroalkyl bromides beyond the most reactive substrates.[7]

References

- 1. Page loading... [guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Kinetics of the reaction between HBr and C2F5Br. Determination of the bond dissociation energy D(C2F5—Br) - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. Bromotrifluoromethane [webbook.nist.gov]

- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 7. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Bifunctional Perfluoroalkanes: A Technical Guide to Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bifunctional perfluoroalkanes, a unique class of fluorinated compounds with significant potential in advanced biomedical applications. Characterized by a perfluorinated carbon backbone and reactive functional groups at each terminus (α,ω-positions), these molecules offer a versatile platform for the development of novel drug delivery systems, imaging agents, and specialized surfactants. This document details their synthesis, physicochemical properties, and key applications, with a focus on methodologies relevant to researchers in the pharmaceutical and materials sciences.

Physicochemical Properties of Bifunctional Perfluoroalkanes

Bifunctional perfluoroalkanes exhibit a unique combination of properties stemming from their highly fluorinated core and terminal functional groups. The strong carbon-fluorine bonds lead to high thermal and chemical stability, while the functional groups provide sites for covalent modification and interaction with other molecules. These properties are critical for their application in creating stable, long-circulating nanoparticles and for surface modification. Below is a summary of key physicochemical data for a selection of α,ω-perfluoroalkane dicarboxylic acids.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Perfluoroadipic acid | 336-08-3 | C₆H₂F₈O₄ | 290.06 | 132-134 | 165 @ 1 mmHg |

| Perfluorosebacic acid | 307-78-8 | C₁₀H₂F₁₆O₄ | 490.09 | 151-160 | 225 @ 60 mmHg |

Table 1: Physicochemical properties of selected α,ω-perfluoroalkane dicarboxylic acids. Data sourced from commercial suppliers and public chemical databases.[1][2][3][4]

Synthesis of Bifunctional Perfluoroalkanes

The synthesis of bifunctional perfluoroalkanes typically involves the introduction of functional groups at the termini of a perfluoroalkyl chain. Common synthetic targets include α,ω-diiodoperfluoroalkanes, which serve as versatile precursors for other bifunctional derivatives such as diols and dicarboxylic acids.

Synthesis of α,ω-Diiodoperfluoroalkanes

A common method for the synthesis of α,ω-diiodoperfluoroalkanes is the telomerization of tetrafluoroethylene (TFE) with a diiodo initiator.

Synthesis of α,ω-Perfluoroalkane Diols

α,ω-Perfluoroalkane diols can be synthesized from the corresponding diiodides through a multi-step process involving the introduction of a protected alcohol functionality followed by deprotection.

-

Reaction of α,ω-diiodoperfluoroalkane with an unsaturated alcohol: In a reaction vessel, the α,ω-diiodoperfluoroalkane is reacted with an excess of an unsaturated alcohol (e.g., allyl alcohol) in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) at elevated temperature. The reaction is typically carried out under an inert atmosphere.

-

Purification of the di-adduct: The resulting di-adduct is purified by column chromatography or distillation to remove unreacted starting materials and byproducts.

-

Oxidative cleavage of the double bonds: The purified di-adduct is then subjected to oxidative cleavage of the terminal double bonds. This can be achieved using ozonolysis followed by a reductive workup (e.g., with sodium borohydride) or by using other oxidizing agents like potassium permanganate under controlled conditions.

-

Final purification: The resulting α,ω-perfluoroalkane diol is purified by recrystallization or column chromatography to yield the final product.

Synthesis of α,ω-Perfluoroalkane Dicarboxylic Acids

These compounds can be prepared by the oxidation of the corresponding α,ω-perfluoroalkane diols or from α,ω-diiodoperfluoroalkanes.

-

Oxidation of the diol: The α,ω-perfluoroalkane diol is dissolved in a suitable solvent (e.g., acetone or a mixture of solvents). A strong oxidizing agent, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid), is added portion-wise while maintaining the reaction temperature.

-

Reaction monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is worked up to remove the oxidizing agent and its byproducts. This typically involves filtration, extraction, and washing steps.

-

Isolation and purification: The crude dicarboxylic acid is isolated and purified by recrystallization from an appropriate solvent to yield the final product.

Applications in Drug Development

Bifunctional perfluoroalkanes are instrumental in the design of advanced drug delivery and diagnostic platforms. Their unique properties are leveraged to create systems with enhanced stability, circulation time, and targeting capabilities.

Perfluorocarbon Nanoparticles for Imaging and Drug Delivery

Perfluorocarbon (PFC) nanoparticles are a leading application of bifunctional perfluoroalkanes. These nanoparticles typically consist of a liquid perfluorocarbon core stabilized by a surfactant layer. Bifunctional perfluoroalkanes can be incorporated into this surfactant layer to provide reactive handles for the attachment of targeting ligands, imaging agents, and therapeutic molecules.

-

Nanoparticle formation: A coarse emulsion of the perfluorocarbon, a primary surfactant (e.g., a lecithin), and the α,ω-perfluoroalkane dicarboxylic acid is prepared in an aqueous buffer.

-

Homogenization: The coarse emulsion is then processed through a high-pressure homogenizer or a microfluidizer to form nanoparticles of a desired size distribution (typically 150-250 nm in diameter).

-

Activation of carboxyl groups: The carboxyl groups on the nanoparticle surface, provided by the bifunctional linker, are activated using a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

Coupling of amine-terminated PEG: An amine-terminated polyethylene glycol (PEG-NH₂) is added to the activated nanoparticle suspension. The amine groups of the PEG react with the activated carboxyl groups to form stable amide bonds.

-

Purification: The PEGylated nanoparticles are purified from unreacted PEG and coupling reagents by methods such as dialysis or tangential flow filtration.

Perfluoroalkane-Poly(ethylene glycol) Block Copolymers

Bifunctional perfluoroalkanes can serve as a hydrophobic block in the synthesis of amphiphilic block copolymers, most notably with polyethylene glycol (PEG) as the hydrophilic block. These copolymers can self-assemble in aqueous solutions to form micelles or other nanostructures capable of encapsulating hydrophobic drugs.

-

Activation of PEG: Monofunctional polyethylene glycol (mPEG) is reacted with a reagent such as p-toluenesulfonyl chloride in the presence of a base to convert the terminal hydroxyl group into a good leaving group (tosylate).

-

Coupling with perfluoroalkane diol: The α,ω-perfluoroalkane diol is deprotonated with a strong base (e.g., sodium hydride) to form the dialkoxide.

-

Nucleophilic substitution: The activated PEG-tosylate is then added to the solution of the perfluoroalkane dialkoxide. A nucleophilic substitution reaction occurs, forming an ether linkage between the PEG and the perfluoroalkane block. By controlling the stoichiometry, a diblock copolymer can be preferentially formed.

-

Purification: The resulting block copolymer is purified to remove unreacted starting materials and homopolymers, often by precipitation in a non-solvent followed by filtration and drying.

Conclusion

Bifunctional perfluoroalkanes represent a highly versatile and powerful class of molecules for researchers and professionals in drug development and materials science. Their unique physicochemical properties, combined with the ability to introduce a wide range of functionalities at their termini, make them invaluable building blocks for the creation of sophisticated nanoparticles, drug carriers, and imaging agents. The synthetic routes and application protocols outlined in this guide provide a foundation for the exploration and exploitation of these remarkable compounds in the advancement of biomedical technologies. Further research into the synthesis of novel bifunctional perfluoroalkanes and their integration into complex biological systems will undoubtedly continue to open up new avenues for therapeutic and diagnostic innovation.

References

Methodological & Application

Synthesis of High-Performance Fluorinated Polyethers Using 1,8-Dibromoperfluorooctane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility. These characteristics make them highly valuable in a wide range of applications, from advanced coatings and seals to biomedical devices and drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polyethers through the polycondensation of 1,8-dibromoperfluorooctane with aromatic diols.

1,8-Dibromoperfluorooctane serves as a key building block, introducing a long, flexible perfluorinated segment into the polymer backbone. This imparts the desirable properties of fluoropolymers while the ether linkages and aromatic units contribute to the polymer's processability and structural integrity. The synthesis route described herein is a nucleophilic aromatic substitution reaction, a versatile method for creating high-performance poly(aryl ether)s.

Application: High-Performance Fluorinated Polyethers

The fluorinated polyethers synthesized using 1,8-dibromoperfluorooctane are anticipated to exhibit a unique combination of properties making them suitable for demanding applications:

-

Biomedical Devices: The inherent biocompatibility and biostability of perfluorinated chains make these polymers excellent candidates for implantable devices, catheters, and drug delivery matrices where minimal interaction with biological systems is critical.

-

Advanced Coatings: The low surface energy imparted by the fluorinated segments can be leveraged to create hydrophobic and oleophobic coatings for surfaces requiring non-stick, anti-fouling, and self-cleaning properties. This is particularly relevant for medical instruments and laboratory equipment.

-

High-Performance Seals and Gaskets: The chemical resistance and thermal stability of these polymers make them ideal for fabricating seals, gaskets, and tubing for use in aggressive chemical environments and at elevated temperatures, such as in chemical reactors or analytical instrumentation.

-

Drug Formulation and Delivery: The unique solubility characteristics and controlled release properties of fluorinated polymers can be exploited in advanced drug formulations, including for the encapsulation and targeted delivery of therapeutic agents.

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of a fluorinated polyether from 1,8-dibromoperfluorooctane and a representative aromatic diol, Bisphenol A.

Materials and Equipment

Materials:

-

1,8-Dibromoperfluorooctane (Br(CF₂)₈Br)

-

Bisphenol A (BPA)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Acetone

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark trap

-

Condenser

-

Mechanical stirrer

-

Nitrogen inlet

-

Heating mantle with temperature controller

-

Thermocouple

-

Buchner funnel and filter flask

-

Vacuum oven

-

Standard laboratory glassware

Synthesis of Fluorinated Polyether via Polycondensation

Reaction Scheme:

Caption: Polycondensation of 1,8-Dibromoperfluorooctane and Bisphenol A.

Procedure:

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet. The system is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Charging Reactants: To the flask, add 1,8-dibromoperfluorooctane (e.g., 10.0 g, 17.86 mmol), Bisphenol A (e.g., 4.08 g, 17.86 mmol), and anhydrous potassium carbonate (e.g., 3.70 g, 26.79 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc, e.g., 80 mL) and toluene (e.g., 40 mL) to the flask. Toluene is used as an azeotropic agent to remove water generated during the reaction.

-

Azeotropic Dehydration: The reaction mixture is heated to 140°C with vigorous stirring under a gentle flow of nitrogen. The water-toluene azeotrope is collected in the Dean-Stark trap. This step is continued for approximately 2-4 hours until no more water is collected.

-

Polymerization: After dehydration, the toluene is carefully distilled off from the reaction mixture. The reaction temperature is then raised to 160°C and maintained for 8-12 hours to allow for polymerization to proceed. The viscosity of the solution will noticeably increase as the polymer forms.

-

Isolation and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The viscous solution is diluted with DMAc (e.g., 50 mL) and then slowly poured into a vigorously stirred excess of methanol or a methanol/water mixture (e.g., 800 mL) to precipitate the polymer.

-

The precipitated fibrous polymer is collected by filtration using a Buchner funnel.

-

The polymer is washed sequentially with deionized water and methanol to remove any remaining salts and unreacted monomers.

-

The purified polymer is dried in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

-

Characterization of the Synthesized Polymer

A comprehensive characterization of the resulting fluorinated polyether is essential to determine its structure, molecular weight, and thermal properties.

Workflow for Polymer Characterization:

Caption: Workflow for the characterization of the synthesized fluorinated polyether.

Expected Results and Data Presentation:

The following tables summarize the expected quantitative data from the characterization of the synthesized fluorinated polyether.

Table 1: Synthesis and Molecular Weight Data

| Parameter | Value |

| Yield (%) | > 90 |

| Number-Average Molecular Weight (Mₙ) ( g/mol ) | 25,000 - 45,000 |

| Weight-Average Molecular Weight (Mₙ) ( g/mol ) | 50,000 - 90,000 |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

Table 2: Thermal Properties

| Property | Value |

| Glass Transition Temperature (T₉) (°C) | 120 - 150 |

| 5% Weight Loss Temperature (T₅) (°C) | > 450 |

| Char Yield at 800°C (%) | > 40 |

Safety Precautions

-

1,8-Dibromoperfluorooctane and fluorinated compounds should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.

Conclusion

The protocol described provides a robust method for the synthesis of high-performance fluorinated polyethers using 1,8-dibromoperfluorooctane. The resulting polymers are expected to exhibit excellent thermal stability and properties characteristic of fluorinated materials, making them suitable for a variety of advanced applications in research, development, and industry. The provided characterization workflow and data tables serve as a guide for the evaluation of the synthesized polymers. Researchers are encouraged to adapt and optimize the reaction conditions to achieve desired molecular weights and properties for their specific applications.

Application Notes and Protocols for 1,8-Dibromoperfluorooctane as a Crosslinking Agent in Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are a class of materials renowned for their exceptional thermal stability, chemical inertness, low surface energy, and biocompatibility. These properties make them highly desirable for a range of applications, including advanced coatings, seals, and biomedical devices. In the realm of drug development, fluoropolymers are being explored for creating controlled-release drug delivery systems, medical implants, and biocompatible coatings for medical devices.

Crosslinking is a crucial process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers. The introduction of a crosslinked network transforms a soluble or fusible polymer into a more robust, insoluble, and infusible material. 1,8-Dibromoperfluorooctane is a perfluorinated alkane with bromine atoms at both ends, making it a potential candidate for use as a crosslinking agent to introduce a stable, flexible perfluorinated bridge between polymer chains.

This document provides detailed application notes and proposed protocols for the utilization of 1,8-Dibromoperfluorooctane as a crosslinking agent in polymers. Due to the limited direct literature on the use of 1,8-Dibromoperfluorooctane for this specific application, the following protocols are based on established chemistries for similar α,ω-dihaloperfluoroalkanes and general principles of fluoropolymer chemistry.

Proposed Reaction Pathway and Crosslinking Strategy

Direct crosslinking of polymers using 1,8-Dibromoperfluorooctane is challenging due to the low reactivity of the carbon-bromine bonds in perfluorinated systems towards common nucleophilic substitution reactions. A more viable strategy involves a two-step process:

-

Synthesis of a Telechelic Polymer: 1,8-Dibromoperfluorooctane can be used as a chain transfer agent in the free-radical polymerization of a suitable monomer (e.g., vinylidene fluoride, acrylates). This process yields a "telechelic" polymer with perfluorooctyl bromide end groups.

-

End-Group Conversion and Crosslinking: The terminal bromine atoms are then chemically converted into more reactive functional groups, such as azides. The resulting azide-terminated telechelic polymer can then be efficiently crosslinked using a suitable di-alkyne crosslinker via a "click" chemistry reaction (copper-catalyzed or strain-promoted azide-alkyne cycloaddition). This approach offers high efficiency and selectivity under mild conditions.

Caption: Proposed two-step reaction pathway for crosslinking polymers using 1,8-Dibromoperfluorooctane.

Data Presentation: Expected Properties of Crosslinked Fluoropolymers

The following table summarizes the anticipated properties of polymers crosslinked with 1,8-Dibromoperfluorooctane, based on general knowledge of fluoropolymer characteristics. It is important to note that these are expected trends and actual values will depend on the specific polymer backbone, crosslinking density, and processing conditions.

| Property | Uncrosslinked Polymer | Crosslinked with 1,8-Dibromoperfluorooctane (Expected) |

| Mechanical Properties | ||

| Tensile Strength | Moderate | High |

| Elongation at Break | High | Moderate to Low |

| Young's Modulus | Low | High |

| Thermal Properties | ||